molecular formula C21H22O7 B594865 dodoviscin I CAS No. 1372527-40-6

dodoviscin I

Cat. No. B594865
M. Wt: 386.4
InChI Key: LMOYOATYLHNKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodoviscin I is an adipogenesis agent that increases triglyceride content in 3T3L1 mouse fibroblasts . It is a flavonoid isolated from the herbs of Dodonaea viscosa .


Molecular Structure Analysis

The molecular formula of Dodoviscin I is C21H22O7 . The SMILES representation is O=C1C(OC)=C(C2=CC=C(O)C(CCC©CO)=C2)OC3=CC(O)=CC(O)=C13 .


Physical And Chemical Properties Analysis

Dodoviscin I appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 386.4 g/mol .

Scientific Research Applications

  • Scientific Field : Dermatology and Cosmetology
  • Summary of the Application : Dodoviscin A, which is likely to be similar to dodoviscin I, has been found to effectively inhibit melanin biosynthesis in mouse B16-F10 melanoma cells . This makes it a promising agent for altering pigmentation, which could have applications in both cosmetic and therapeutic contexts .
  • Results or Outcomes : The key outcome of the research is that dodoviscin A effectively inhibits melanin biosynthesis . This suggests it could potentially be used to treat conditions related to melanin overproduction, such as hyperpigmentation disorders .
  • Scientific Field : Pharmacology
    • Summary of the Application : Dodoviscin A, which is likely to be similar to dodoviscin I, has been identified as a potential inhibitor of extracellular signal-regulated protein kinase 2 (ERK2), a protein involved in many cellular processes .
    • Methods of Application or Experimental Procedures : The study used a multi-stage virtual screening-in vitro biological validation system to identify potential inhibitors of ERK2 . Dodoviscin A was found to have desirable pharmacokinetic characteristics and lower binding free energy compared to the positive control molecule .
    • Results or Outcomes : Dodoviscin A exhibited acceptable inhibitory activity on ERK2 with an IC50 value of 10.79 μm . This suggests that it could potentially be used to treat diseases associated with overexpression of ERK2, such as cancer, inflammation, and neurodegenerative diseases .

Safety And Hazards

The safety data sheet for Dodoviscin I suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOYOATYLHNKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dodoviscin I

Citations

For This Compound
4
Citations
LB Zhang, J Ji, C Lei, HY Wang, QS Zhao… - Journal of natural …, 2012 - ACS Publications
… Thus, the structure of 9 (dodoviscin I) was elucidated as 2-[3-(4-hydroxy-3-methylbutyl)-4-hydroxyphenyl]-3-methoxy-5,7-dihydroxy-4H-1-benzopyran-4-one. … Dodoviscin I (9): …
Number of citations: 38 pubs.acs.org
YC Yang, Y Qin, XX Wu, CF Xia… - Bulletin of the …, 2015 - Wiley Online Library
… The known compounds, on comparison with literature data, were identified as dodoviscin J (3),6 7,8,3′,4′-tetrahydroxyflavone (4),7 melanoxetin (5),7 dodoviscin I (6),6 3,6-dimethoxy-…
Number of citations: 2 onlinelibrary.wiley.com
RF Xiong, JN Zheng, QY Wu, N Jiang, YS He… - Phytochemistry …, 2023 - Elsevier
Cassia auriculata, a widely grown medicinal plant in China, has not been fully studied in terms of its secondary metabolites. In our pursuit of new bioactive metabolites from Cassia …
Number of citations: 0 www.sciencedirect.com
Y Gao, YD Fang, P Hai, F Wang, JK Liu - Natural Products and …, 2013 - Springer
… , dodovisones A–D (1–4), as well as two clerodane diterpenoids, dodovislactones A and B (5 and 6), together with 12 known compounds: dodoviscin J,2 dodoviscin A,2 dodoviscin I,2 …
Number of citations: 16 link.springer.com

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